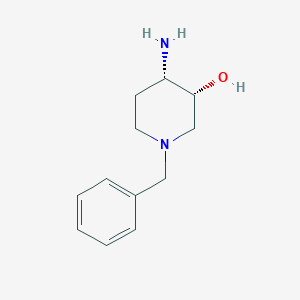

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with an amino group at the fourth position and a benzyl group at the first position, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Functional Group Introduction:

Chiral Resolution: The chiral centers are introduced using enantioselective synthesis or chiral resolution techniques, often involving lipase-mediated resolution protocols.

Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Purification: Employing techniques such as crystallization or chromatography for purification.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or benzyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to its pharmacological effects.

Comparison with Similar Compounds

(3R,4S)-4-Methyl-3-hexanol: A pheromone with a similar chiral structure.

tert-Butanesulfinamide Derivatives: Used in asymmetric synthesis of N-heterocycles.

3,4-Dihydroxy-3-methyl-2-pentanone: A stereoisomeric compound with biological activity.

Uniqueness: (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol stands out due to its specific substitution pattern and chiral centers, making it a versatile intermediate in the synthesis of various bioactive compounds.

Biological Activity

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique stereochemical configuration that contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O, with a molecular weight of approximately 206.28 g/mol. The compound consists of a piperidine ring substituted with an amino group and a benzyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. These activities are under investigation for potential applications in treating infections.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is significant for drug development targeting various diseases. Its interaction with specific enzymes can modulate their activity, leading to therapeutic effects .

Receptor Binding Affinity

Studies have demonstrated that this compound has potential binding affinity to various receptors involved in neurotransmission. This suggests its relevance in neuropharmacology and the treatment of neurological disorders .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications to the piperidine structure can significantly impact the biological activity of the compound. For instance, variations in substituents can enhance receptor binding potency or alter pharmacokinetic properties .

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | Benzyl-substituted piperidine | Contains an additional benzylamino group; larger size |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Dimethyl-substituted piperidine | Dimethyl substitution alters steric properties |

| (3S,4S)-4-Amino-1-benzyl-piperidin-3-ol | Stereoisomer | Opposite stereochemistry may lead to different activity |

Case Study 1: Neuropharmacological Potential

In a study focusing on the neuropharmacological effects of this compound, researchers found that the compound exhibited significant modulation of neurotransmitter systems. This modulation was linked to potential therapeutic effects in conditions such as depression and anxiety disorders .

Case Study 2: Antiviral Applications

Another investigation explored the antiviral properties of this compound against specific viral strains. Results indicated that it could inhibit viral replication effectively, suggesting its utility as a lead compound for developing antiviral agents.

Properties

IUPAC Name |

(3R,4S)-4-amino-1-benzylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWGELBQIPNBFM-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@H]1N)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.